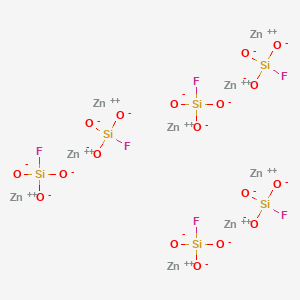

Doxycycline-13CD3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Doxycycline-13CD3 is a stable isotope-labeled derivative of doxycycline, a broad-spectrum antibiotic belonging to the tetracycline class. This compound is synthesized by incorporating deuterium (13CD3) into the doxycycline molecule, which enhances its utility in various scientific research applications, particularly in pharmacokinetic studies and mass spectrometry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Doxycycline-13CD3 involves a multi-step process. Initially, doxycycline undergoes N-demethylation using an iron-mediated Polonovsky reaction. This step involves the oxidation of doxycycline to its N-oxide form using meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide is then treated with a combination of iron (0) and iron (III) chloride (FeCl3) to yield the N-demethylated product .

The demethylated doxycycline is subsequently re-methylated using diisopropyl azodicarboxylate (DIAD), polymer-supported triphenylphosphine, and methyl-13CD3 iodide. This re-methylation step incorporates the deuterium-labeled methyl group into the doxycycline molecule, resulting in this compound with an isotopic purity of 99% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired isotopic purity and to remove any impurities or by-products.

Análisis De Reacciones Químicas

Types of Reactions

Doxycycline-13CD3 undergoes various chemical reactions, including:

Oxidation: The initial step in its synthesis involves the oxidation of doxycycline to its N-oxide form using m-CPBA.

Reduction: The N-oxide is reduced to the N-demethylated product using an iron (0)/FeCl3 catalyst system.

Common Reagents and Conditions

Oxidation: meta-Chloroperoxybenzoic acid (m-CPBA)

Reduction: Iron (0) and iron (III) chloride (FeCl3)

Substitution: Diisopropyl azodicarboxylate (DIAD), polymer-supported triphenylphosphine, and methyl-13CD3 iodide

Major Products Formed

The major product formed from these reactions is this compound, a deuterium-labeled derivative of doxycycline with high isotopic purity.

Aplicaciones Científicas De Investigación

Doxycycline-13CD3 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the pharmacokinetics of doxycycline and its metabolites.

Drug Metabolism: Helps in understanding the metabolic pathways and biotransformation of doxycycline in biological systems.

Biomedical Research: Employed in studies related to bacterial infections, antibiotic resistance, and the development of new therapeutic agents.

Environmental Monitoring: Used to detect and quantify doxycycline residues in environmental samples, such as water and soil.

Mecanismo De Acción

Doxycycline-13CD3, like doxycycline, exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, thereby halting protein synthesis and bacterial growth .

Comparación Con Compuestos Similares

Similar Compounds

Doxycycline: The parent compound, a broad-spectrum antibiotic used to treat various bacterial infections.

Oxytetracycline: Another tetracycline antibiotic with similar antibacterial properties.

Minocycline: A tetracycline derivative with enhanced lipid solubility and broader spectrum of activity.

Uniqueness of Doxycycline-13CD3

This compound is unique due to its stable isotope labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium enhances its stability and allows for precise quantification in mass spectrometry analyses, providing insights into the drug’s behavior in biological systems .

Propiedades

Número CAS |

1902958-13-7 |

|---|---|

Fórmula molecular |

C₂₁¹³CH₂₁D₃N₂O₈ |

Peso molecular |

448.45 |

Sinónimos |

(4S,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro_x000B_-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide-13CD3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)